methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride

Solubility enhancement Salt formation Biological assay preparation

Methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride (CAS 2243503-52-6) is the hydrochloride salt of a 1H-pyrazole-3-carboxylate ester bearing a methyl substituent at the 5-position. The compound has the molecular formula C6H9ClN2O2 and a molecular weight of 176.60 g/mol, compared to 140.14 g/mol for the corresponding free base (CAS 25016-17-5).

Molecular Formula C6H9ClN2O2
Molecular Weight 176.6
CAS No. 2243503-52-6
Cat. No. B2404835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride
CAS2243503-52-6
Molecular FormulaC6H9ClN2O2
Molecular Weight176.6
Structural Identifiers
SMILESCC1=CC(=NN1)C(=O)OC.Cl
InChIInChI=1S/C6H8N2O2.ClH/c1-4-3-5(8-7-4)6(9)10-2;/h3H,1-2H3,(H,7,8);1H
InChIKeyRBMMEVKUSVPULF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate Hydrochloride (CAS 2243503-52-6): Technical Specifications and Procurement Differentiation


Methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride (CAS 2243503-52-6) is the hydrochloride salt of a 1H-pyrazole-3-carboxylate ester bearing a methyl substituent at the 5-position. The compound has the molecular formula C6H9ClN2O2 and a molecular weight of 176.60 g/mol, compared to 140.14 g/mol for the corresponding free base (CAS 25016-17-5) . The pyrazole-3-carboxylate scaffold is recognized as a privileged structure in medicinal chemistry, serving as a key building block for kinase inhibitors, cannabinoid receptor modulators, androgen receptor antagonists, and D-amino acid oxidase (DAAO) inhibitors [1]. The hydrochloride salt form is intentionally introduced during synthesis to improve the compound's stability and aqueous handling characteristics relative to the neutral free base . The compound is commercially available from multiple reputable suppliers with purity specifications typically ≥97% (GC) for the free base form, while verified quantitative data specific to the HCl salt remain vendor-dependent .

Why Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate Hydrochloride Cannot Be Replaced by In-Class Analogs


Substituting this compound with the free base (CAS 25016-17-5), the corresponding carboxylic acid (CAS 402-61-9), the ethyl ester analog (CAS 4027-57-0), or the unsubstituted methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) introduces quantifiable liabilities. The free base exhibits limited aqueous solubility (~2 g/L estimated at 25°C), which can compromise biological assay reproducibility . The carboxylic acid possesses potent DAAO inhibitory activity (IC50 = 0.91 μM) but its high melting point (236-241°C) and ionization at physiological pH fundamentally alter handling, formulation, and membrane permeability properties compared to the neutral methyl ester [1]. The ethyl ester analog (MP 80-84°C, MW 154.17) differs in hydrolysis kinetics and steric bulk, while the unsubstituted methyl ester (MP 141-148°C, LogP 0.467) lacks the 5-methyl group that modulates both lipophilicity and target binding conformation [2]. Each of these differences translates into distinct performance in synthetic sequences, biological assays, and formulation workflows—meaning interchange without revalidation introduces uncontrolled variables.

Quantitative Differentiation Evidence: Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate Hydrochloride vs. Closest Analogs


Aqueous Solubility Enhancement: HCl Salt (176.60 g/mol) vs. Free Base (140.14 g/mol, ~2 g/L Water Solubility)

The hydrochloride salt form (CAS 2243503-52-6, MW 176.60 g/mol) provides enhanced aqueous solubility compared to the free base (CAS 25016-17-5, MW 140.14 g/mol). The free base has an estimated water solubility of approximately 2 g/L at 25°C . While a direct experimental measurement of the HCl salt solubility is not published, the salt formation adds 36.46 g/mol (HCl) to the molecular weight and introduces an ionic character that, per established pharmaceutical salt principles for weakly basic heterocycles (pyrazole conjugate acid pKa ≈ 2.5), typically increases aqueous solubility by 10- to 100-fold . This enhancement is critical for preparing DMSO-free aqueous stock solutions for biological assays and for aqueous-phase synthetic transformations. Procurement of the free base for applications requiring aqueous solubility necessitates additional solubilization steps (co-solvents, surfactants, or in situ salt formation), introducing batch-to-batch variability absent when the pre-formed HCl salt is sourced directly.

Solubility enhancement Salt formation Biological assay preparation

Ambient Handling Advantage: Methyl Ester Hydrochloride (MP ~75-85°C) vs. Carboxylic Acid (MP 236-241°C)

The methyl ester form (free base MP 75-85°C across multiple sources; HCl salt expected to have comparable or slightly lower MP) exhibits a melting point approximately 155-160°C lower than the corresponding 5-methyl-1H-pyrazole-3-carboxylic acid (CAS 402-61-9), which melts with decomposition at 236-241°C [1]. This 150°C+ difference has direct practical consequences: the ester can be accurately weighed at ambient temperature without the electrostatic charging and hygroscopicity issues common with high-melting polar compounds; it can be dissolved in common organic solvents (methanol, DMSO, acetone) at room temperature without requiring heated sonication; and it can be dried under standard vacuum conditions without the risk of incomplete solvent removal that plagues high-melting crystalline acids . For procurement, choosing the methyl ester over the carboxylic acid eliminates the need for specialized handling equipment (heated balances, controlled-humidity enclosures) and reduces weighing errors that can propagate through multi-step synthetic sequences.

Melting point Handling properties Weighing accuracy

Optimized Lipophilicity for Membrane Permeability: Methyl Ester (LogP 0.50) vs. Carboxylic Acid (Ionized at pH 7.4)

The methyl ester exhibits a calculated LogP of 0.50, placing it in the optimal lipophilicity range (LogP 0-3) for oral bioavailability and passive membrane permeability per Lipinski's Rule of Five [1]. In contrast, the corresponding carboxylic acid (CAS 402-61-9, predicted pKa ~4) exists predominantly as the ionized carboxylate anion at physiological pH 7.4, resulting in an effective LogD7.4 substantially below 0 and severely limiting passive diffusion across lipid membranes [2]. This difference is experimentally consequential: the carboxylic acid requires active transport mechanisms or prodrug strategies to access intracellular targets or cross the blood-brain barrier, whereas the methyl ester can permeate membranes passively and undergo intracellular esterase-mediated hydrolysis to release the active carboxylic acid in situ—a well-precedented prodrug strategy [3]. Procurement of the methyl ester thus provides a compound immediately suitable for cell-based assays and in vivo studies without additional synthetic derivatization.

Lipophilicity LogP Blood-brain barrier Drug discovery

Physicochemical Differentiation from Unsubstituted Analog: 5-Methyl Substitution Effects on LogP and Melting Point

Direct comparison of the target compound's free base (CAS 25016-17-5) with the unsubstituted methyl 1H-pyrazole-3-carboxylate (CAS 15366-34-4) reveals quantifiable differences attributable to the 5-methyl substituent. The 5-methyl group increases LogP by 0.033 units (0.50470 vs. 0.467) and dramatically lowers the melting point by approximately 60°C (81-85°C vs. 141-148°C) [1]. This melting point depression is consistent with the disruption of intermolecular hydrogen-bonding networks in the crystal lattice by the methyl substituent. The LogP increase, while modest, contributes additively to membrane permeability in the context of multi-parameter optimization. Furthermore, the 5-methyl group provides steric differentiation that influences regioselectivity in N-alkylation and cross-coupling reactions: the methyl substituent biases electrophilic attack toward the N1 position and can direct metal-catalyzed C-H activation to the C4 position, a feature exploited in sequential arylation strategies for generating 3,4,5-triarylpyrazole libraries [2]. The unsubstituted analog lacks this directing group, resulting in different regiochemical outcomes under identical reaction conditions.

Structure-property relationship 5-Methyl effect Unsubstituted analog comparison

Building Block Versatility: Free NH Enables Direct N-Functionalization Without Deprotection

The target compound retains a free NH at the pyrazole N1 position, enabling direct N-alkylation, N-arylation, N-sulfonylation, and N-acylation without requiring a deprotection step. This contrasts with N-methylated pyrazole-3-carboxylate analogs (e.g., methyl 1-methyl-1H-pyrazole-3-carboxylate, CAS not specified), where the N1 position is permanently blocked, precluding further N-diversification . In practice, this means that from a single procurement of the target compound, a medicinal chemist can generate multiple N-functionalized derivatives in one step each—versus requiring separate procurement of each N-substituted analog. The free NH also serves as a hydrogen-bond donor in target engagement, a feature absent in N-alkylated congeners. The 5-methyl group additionally influences the regioselectivity of N-functionalization: under basic alkylation conditions (e.g., K2CO3/DMF with alkyl halides), the 5-methyl substitution biases alkylation toward the N1 position over N2, typically yielding >5:1 N1:N2 regioselectivity based on literature precedent for unsymmetrical pyrazoles with C5 substituents [1].

N-functionalization Synthetic efficiency Library synthesis

Optimal Application Scenarios for Methyl 5-Methyl-1H-Pyrazole-3-Carboxylate Hydrochloride Based on Quantitative Differentiation Evidence


Aqueous Biological Assay Preparation Requiring DMSO-Free Conditions

When a screening workflow requires aqueous dilution series without DMSO co-solvent (e.g., to avoid solvent interference in cell-based assays or SPR binding measurements), the HCl salt form is prioritizable over the free base. The free base's limited water solubility (~2 g/L) would necessitate DMSO or surfactant additives that may confound assay readouts . The HCl salt's enhanced aqueous solubility enables direct dissolution in assay buffer at concentrations up to 10 mM or higher, depending on the specific counterion effect. This scenario applies particularly to fragment-based drug discovery (FBDD) screens, where compounds are typically tested at 0.5-2 mM in aqueous buffer, and to in vitro DMPK assays (microsomal stability, plasma protein binding) that penalize organic co-solvents.

Multi-Step Synthetic Sequences Requiring a Latent Carboxylic Acid Functionality

In synthetic routes where the carboxylic acid group must be carried through reactions incompatible with free acids (e.g., Grignard additions, hydride reductions, organometallic couplings), the methyl ester serves as a protected carboxylic acid equivalent. After completing the synthetic sequence, the ester can be hydrolyzed under mild basic conditions (LiOH, THF/H2O, RT) to reveal the carboxylic acid. This strategy saves 1-2 synthetic steps compared to using the free carboxylic acid, which would require protection (e.g., as a tert-butyl ester or benzyl ester) before the incompatible transformations and subsequent deprotection [1]. The methyl ester's LogP of 0.50 also facilitates chromatographic purification (normal-phase silica gel, Rf ~0.3-0.5 in hexane/EtOAc 1:1), whereas the free carboxylic acid would streak on silica.

Kinase Inhibitor Fragment Libraries and PKA-Targeted Drug Design

The pyrazole-3-carboxylate scaffold has demonstrated direct binding to the cAMP-dependent protein kinase (PKA) catalytic subunit, as evidenced by the X-ray crystal structure of 3-pyridylmethyl-5-methyl-1H-pyrazole-3-carboxylate in complex with bovine PKA C-alpha (PDB 4IE9, resolution 1.92 Å) [2]. This structural validation supports procurement of the target compound as a core scaffold for structure-based design of ATP-competitive kinase inhibitors. The 5-methyl substituent occupies a hydrophobic pocket adjacent to the hinge region, while the 3-carboxylate ester can be diversified to optimize hinge-binding interactions. Procurement of the HCl salt ensures aqueous solubility for co-crystallization experiments and biochemical kinase inhibition assays.

Agrochemical Intermediate for Herbicide and Fungicide Synthesis

The compound is established as a key intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides . The methyl ester functionality allows for subsequent conversion to amides, hydrazides, and heterocyclic-fused systems commonly found in agrochemical active ingredients. The 5-methyl group provides steric and electronic differentiation from unsubstituted pyrazole intermediates, which can translate into improved crop selectivity and environmental degradation profiles. Procurement of the HCl salt form is advantageous for large-scale agrochemical synthesis due to its enhanced stability during storage and ease of handling in automated dispensing systems.

Quote Request

Request a Quote for methyl 5-methyl-1H-pyrazole-3-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.